2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide
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Overview
Description
2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen atoms on the benzene ring. This can be achieved using reagents such as N-ethyl-2,4,6-trifluoropyridinium triflate and anhydrous ammonia gas in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of key enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A degradation product of diflubenzuron, used in the synthesis of various fluorinated compounds.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: A potent and orally bioavailable bromodomain inhibitor.
Uniqueness
2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in drug discovery and material science.
Properties
CAS No. |
501442-56-4 |
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Molecular Formula |
C13H10F2N2O |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,6-difluoro-4-methyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H10F2N2O/c1-8-6-10(14)12(11(15)7-8)13(18)17-9-2-4-16-5-3-9/h2-7H,1H3,(H,16,17,18) |
InChI Key |
YXLHIMDVICAWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F |
Origin of Product |
United States |
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